molecular formula C15H16F6N2S B11831824 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea

Cat. No.: B11831824
M. Wt: 370.4 g/mol
InChI Key: XQNDDOSPVFNUPP-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a thiourea group bonded to a phenyl ring substituted with two trifluoromethyl groups and a cyclohexyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with cyclohexylamine. The reaction is carried out in an inert solvent such as chloroform or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea group can act as a hydrogen bond donor, stabilizing transition states and intermediates in chemical reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea is unique due to the presence of both cyclohexyl and trifluoromethyl groups, which impart distinct steric and electronic properties

Properties

Molecular Formula

C15H16F6N2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea

InChI

InChI=1S/C15H16F6N2S/c16-14(17,18)9-6-10(15(19,20)21)8-12(7-9)23-13(24)22-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H2,22,23,24)

InChI Key

XQNDDOSPVFNUPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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